molecular formula C19H19ClN2O3 B5062063 methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride

methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride

Cat. No. B5062063
M. Wt: 358.8 g/mol
InChI Key: CMRZQICFKLVFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, also known as MQBA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of quinoline-based compounds, which have shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood, but it is believed to act through multiple pathways. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which play a role in gene expression and cell growth. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
Studies have shown that methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has minimal toxicity in normal cells, while exhibiting potent anticancer activity. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which are necessary for tumor growth. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its efficacy in inhibiting the growth of various cancer cell lines. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one limitation of using methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One area of interest is the development of more efficient synthesis methods to reduce the cost and time required for production. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, which could lead to the development of more potent and selective anticancer agents. Finally, clinical trials are needed to determine the safety and efficacy of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in humans, with the ultimate goal of developing a new treatment option for cancer patients.

Synthesis Methods

Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized through a multi-step process, starting with the reaction of 2-methyl-4-quinolinecarboxylic acid with thionyl chloride to form 6-chloro-2-methyl-4-quinolinecarboxylic acid. This intermediate is then reacted with 3-aminobenzoic acid methyl ester to yield methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride.

Scientific Research Applications

Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-12-9-18(16-11-15(23-2)7-8-17(16)20-12)21-14-6-4-5-13(10-14)19(22)24-3;/h4-11H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZQICFKLVFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC(=C3)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride

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